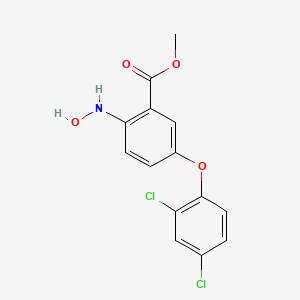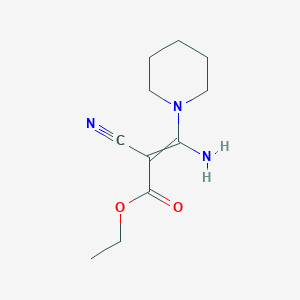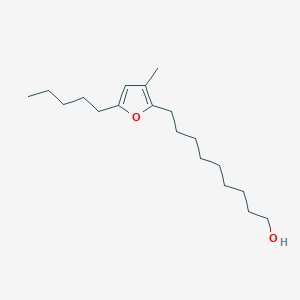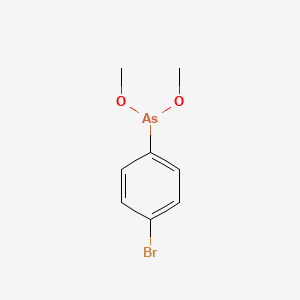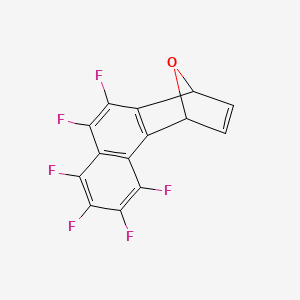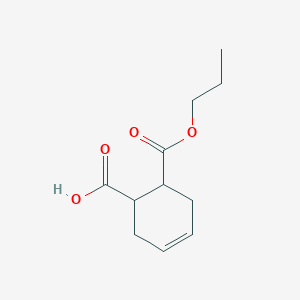
6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene, featuring both a propoxycarbonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid typically involves the esterification of cyclohexene derivatives. One common method is the reaction of cyclohex-3-ene-1-carboxylic acid with propyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1-one or cyclohex-3-ene-1-al.
Reduction: Formation of 6-propoxycarbonylcyclohex-3-ene-1-methanol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A simpler derivative of cyclohexene with only a carboxylic acid group.
6-Methoxycarbonylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a propoxycarbonyl group.
Uniqueness
6-Propoxycarbonylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a propoxycarbonyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
75005-76-4 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
6-propoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-4,8-9H,2,5-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
ANOFFUDTLSYJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1CC=CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


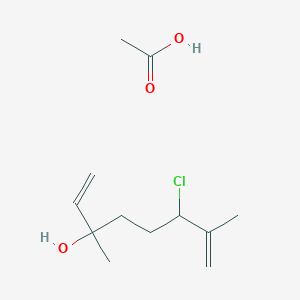
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
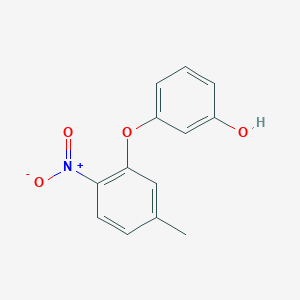
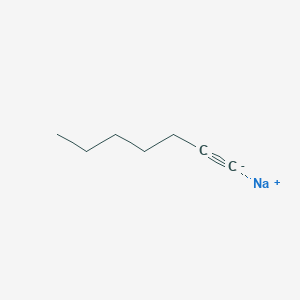
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
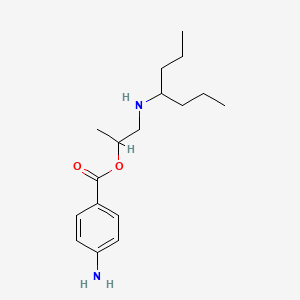

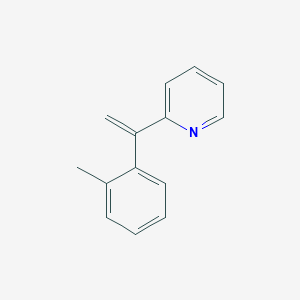
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
